2-Bromo-4'-methylpropiophenone
Description
Properties
IUPAC Name |
2-bromo-1-(4-methylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-7-3-5-9(6-4-7)10(12)8(2)11/h3-6,8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLUPIIIHOOPNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370105 | |
| Record name | 2-Bromo-1-(4-methylphenyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1451-82-7 | |
| Record name | 2-Bromo-1-(4-methylphenyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-4'-methylpropiophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Bromo-4'-methylpropiophenone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3ZPM7TKH9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-1-(p-tolyl)propan-1-one can be synthesized through various methods. One common approach involves the bromination of 1-(p-tolyl)propan-1-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of 2-Bromo-1-(p-tolyl)propan-1-one may involve continuous flow processes to ensure high yield and purity. The use of automated systems and precise control of reaction conditions, such as temperature and concentration, can optimize the production process. Additionally, the purification of the final product is often achieved through recrystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(p-tolyl)propan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as ethanol or dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives such as azides, thiocyanates, or ethers.
Reduction: Formation of 2-bromo-1-(p-tolyl)propan-1-ol.
Oxidation: Formation of 2-bromo-1-(p-tolyl)propanoic acid.
Scientific Research Applications
Pharmaceutical Applications
BMMP serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly in the production of analgesics, sedatives, and anticonvulsants. Its reactivity allows it to participate in multiple chemical transformations.
Key Uses in Pharmaceuticals:
- Synthesis of Analgesics:
- Anticonvulsant Drugs:
- Psychoactive Substances:
Agrochemical Applications
In addition to pharmaceuticals, BMMP is employed in the production of agrochemicals. Its structural characteristics make it suitable for developing various pesticides and herbicides that require specific functional groups for biological activity .
Research has indicated that BMMP exhibits several biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. These effects enhance its value in drug discovery and development.
Biological Studies:
- Antimicrobial Efficacy:
- Anti-inflammatory Effects:
Case Studies
Several research findings illustrate the applications of BMMP:
- Antimicrobial Study:
- Combination Therapies:
- Mechanism of Action:
Mechanism of Action
The mechanism of action of 2-Bromo-1-(p-tolyl)propan-1-one involves its reactivity as an electrophile due to the presence of the bromine atom. This electrophilic nature allows it to participate in nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the bromine, leading to the formation of new chemical bonds. The compound’s reactivity is influenced by the electronic effects of the p-tolyl group, which can stabilize intermediates and transition states during reactions .
Comparison with Similar Compounds
4’-Methylpropiophenone
| Property | 2-Bromo-4’-Methylpropiophenone | 4’-Methylpropiophenone |
|---|---|---|
| Molecular Formula | C₁₀H₁₁BrO | C₁₀H₁₂O |
| Substituents | Bromine (C2), methyl (C4) | Methyl (C4) |
| Reactivity | Higher electrophilicity due to Br | Lower reactivity; no halogen |
| Applications | Mephedrone precursor, organic synthesis | Flavoring agent, fragrance |
Key Differences: The bromine atom in 2-Bromo-4’-methylpropiophenone enhances its electrophilicity, making it more reactive in nucleophilic substitution and coupling reactions compared to 4’-methylpropiophenone. This reactivity is exploited in cathinone synthesis .
2’-Bromopropiophenone
| Property | 2-Bromo-4’-Methylpropiophenone | 2’-Bromopropiophenone |
|---|---|---|
| Substituents | Bromine (C2), methyl (C4) | Bromine (C2) |
| Steric Effects | Increased steric hindrance from CH₃ | Less steric hindrance |
| Applications | Mephedrone synthesis | Intermediate for antidepressants |
Key Differences: The para-methyl group in 2-Bromo-4’-methylpropiophenone introduces steric hindrance, which can slow certain reactions (e.g., Friedel-Crafts alkylation) but stabilizes intermediates in cathinone synthesis .
2-Bromo-4’-fluoropropiophenone
| Property | 2-Bromo-4’-Methylpropiophenone | 2-Bromo-4’-Fluoropropiophenone |
|---|---|---|
| Substituents | Br (C2), CH₃ (C4) | Br (C2), F (C4) |
| Electronic Effects | Electron-donating CH₃ group | Electron-withdrawing F atom |
| Applications | Mephedrone, agrochemicals | Fluorinated drug intermediates |
Key Differences: The electron-donating methyl group in 2-Bromo-4’-methylpropiophenone increases electron density on the aromatic ring, favoring electrophilic aromatic substitution. In contrast, the electron-withdrawing fluorine in 2-Bromo-4’-fluoropropiophenone directs reactions to meta positions .
1-Bromo-2-Propanol
| Property | 2-Bromo-4’-Methylpropiophenone | 1-Bromo-2-Propanol |
|---|---|---|
| Functional Groups | Ketone, Br, CH₃ | Alcohol, Br |
| Reactivity | Ketone participates in condensations | Alcohol undergoes oxidation |
| Applications | Pharmaceuticals, dyes | Solvent, plasticizer |
Key Differences: The ketone group in 2-Bromo-4’-methylpropiophenone enables condensations (e.g., with amines to form imines), while 1-bromo-2-propanol’s hydroxyl group limits its utility in electrophilic reactions .
Biological Activity
2-Bromo-4'-methylpropiophenone, also known by its CAS number 1451-82-7, is an organic compound categorized as an aromatic ketone. It is characterized by a phenyl ring attached to a propiophenone group, with a bromine atom at the 2-position and a methyl group at the 4-position. This compound has garnered attention for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory effects. Its applications extend to pharmaceutical synthesis, particularly in the development of analgesics and anticonvulsants.
- Molecular Formula : C11H13BrO
- Molecular Weight : 227.10 g/mol
- Appearance : White or off-white crystalline powder
- Solubility : Sparingly soluble in water; soluble in organic solvents like ethanol and acetone.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In studies assessing its efficacy against various bacterial strains, it demonstrated inhibitory effects comparable to established antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest that this compound could be a candidate for developing new antimicrobial agents, especially in an era of rising antibiotic resistance .
Antifungal Activity
In antifungal assays, this compound showed promising results against several fungal pathogens. Its antifungal activity was evaluated using the broth microdilution method, revealing effective concentrations that inhibit fungal growth.
| Fungus | MIC (µg/mL) |
|---|---|
| Aspergillus niger | 32 |
| Candida glabrata | 16 |
This activity is particularly relevant for treating opportunistic infections in immunocompromised patients .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound was assessed through in vitro studies on human cell lines. The compound inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
| Cytokine | Concentration (µM) | Inhibition (%) |
|---|---|---|
| TNF-alpha | 10 | 50 |
| IL-6 | 10 | 60 |
These results indicate that the compound may serve as a potential therapeutic agent for inflammatory diseases .
Synthesis and Application in Pharmaceuticals
This compound serves as a critical intermediate in synthesizing various pharmaceuticals, including benzodiazepines and anticonvulsants. For instance, it can be transformed into compounds with potent anxiolytic properties through functional group modifications .
Research on Cancer Cell Lines
A study investigated the cytotoxic effects of derivatives of this compound on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound exhibited an IC50 value of approximately 15 µM against MCF-7 cells, indicating moderate cytotoxicity.
Q & A
Q. What are the standard synthetic routes for 2-bromo-4'-methylpropiophenone, and how can reaction conditions be optimized?
The most common method involves bromination of 4′-methylpropiophenone using hydrobromic acid (48% aq.) and hydrogen peroxide (35%) under controlled conditions. Key optimizations include:
- Slow addition of H₂O₂ to prevent splashing .
- Use of a top stirrer with Teflon-coated blades to avoid corrosion from HBr .
- Scaling via stoichiometric control (e.g., 1:1.3 molar ratio of 4′-methylpropiophenone to HBr) to achieve near-quantitative yields (~94%) .
Q. What analytical techniques are recommended for characterizing this compound purity and structure?
- GC-MS : To assess purity and detect byproducts like over-brominated isomers .
- NMR (¹H/¹³C) : Confirms substitution patterns (e.g., bromine at position 2, methyl at 4′) via characteristic shifts (e.g., carbonyl C=O at ~200 ppm) .
- FTIR : Validates functional groups (C=O stretch at ~1700 cm⁻¹, C-Br at ~550 cm⁻¹) .
Q. What are the primary applications of this compound in pharmaceutical synthesis?
It serves as a precursor for:
- Analgesics and antidepressants : Through nucleophilic substitution or coupling reactions (e.g., Leuckart-Wallach reaction to form amines) .
- Antimicrobial agents : Via introduction of heterocyclic moieties using Perkow or Darzen condensations .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in complex reactions like the Favorskii rearrangement?
Density functional theory (DFT) studies can model:
Q. How do discrepancies in reported physical properties (e.g., melting points) arise, and how can they be resolved?
Variations in melting points (54.82°C vs. 75°C) may stem from:
- Polymorphism or impurities from incomplete purification .
- Methodological differences (e.g., dynamic vs. static melting point determination). Resolution involves recrystallization in non-polar solvents (e.g., hexane) and validation via DSC .
Q. What strategies mitigate competing side reactions during bromination of 4′-methylpropiophenone?
- Halogen exchange control : Use stoichiometric Br₂ instead of HBr to avoid over-bromination .
- Temperature modulation : Maintain 0–5°C to suppress di-brominated byproducts .
- Catalyst screening : Lewis acids (e.g., FeCl₃) can enhance regioselectivity .
Q. What novel applications are emerging for this compound in materials science?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
